

# Dichlorprop-P chemical structure and properties

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## Compound of Interest

Compound Name: *Dichlorprop-P*

Cat. No.: B076475

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## Dichlorprop-P: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dichlorprop-P**, the (R)-enantiomer of 2-(2,4-dichlorophenoxy)propanoic acid, is a selective systemic herbicide and plant growth regulator.[1] As a member of the phenoxyalkanoic acid class of herbicides, it functions as a synthetic auxin, mimicking the effects of natural plant growth hormones to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, mechanism of action, and analytical methodologies related to **Dichlorprop-P**.

### Chemical Structure and Properties

**Dichlorprop-P** is a chiral molecule, with the herbicidal activity residing exclusively in the (R)-(+)-enantiomer.[1] Originally, it was marketed as a racemic mixture, but modern synthesis methods allow for the production of the enantiomerically pure form.[1]

Table 1: Chemical Identification of **Dichlorprop-P**

| Identifier       | Value  |
|------------------|--|
| IUPAC Name       | (2R)-2-(2,4-dichlorophenoxy)propanoic acid   |
| CAS Number       | 15165-67-0   |
| Chemical Formula | C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>3</sub>                       |
| Molecular Weight | 235.06 g/mol   |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl   |
| InChI            | InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-m/s1 |

Table 2: Physicochemical Properties of **Dichlorprop-P**

| Property         | Value                       | Source |
|------------------|-----------------------------|--------|
| Physical State   | White solid                 |        |
| Melting Point    | 116-120 °C                  |        |
| Boiling Point    | 215 °C                      |        |
| Water Solubility | 720 mg/L at 20 °C           |        |
| Vapor Pressure   | 4.6 x 10 <sup>-7</sup> mmHg |        |
| logP             | 3.4                         |        |

## Synthesis of Dichlorprop

A common method for the synthesis of dichlorprop involves the reaction of 2,4-dichlorophenol with 2-chloropropionic acid in the presence of a base.

## Experimental Protocol: Synthesis of 2-(2,4-dichlorophenoxy)propionic acid

This protocol describes a general method for the synthesis of dichlorprop. To obtain the enantiomerically pure **Dichlorprop-P**, a chiral resolution step or an enantioselective synthesis

strategy would be required.

#### Materials:

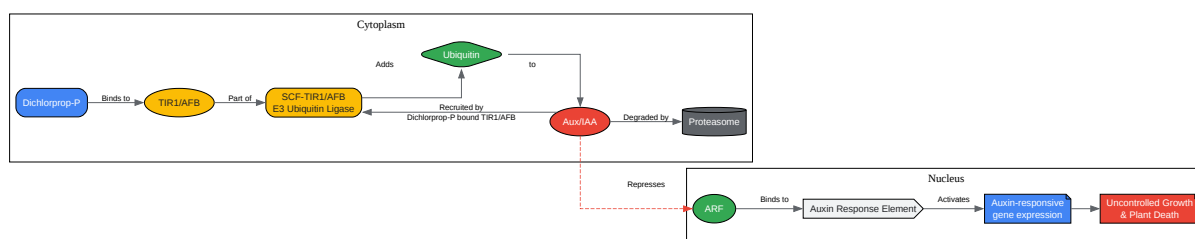
- 2,4-dichlorophenol (1 mol, 163g)
- 2-chloropropionic acid (1 mol, 109g)
- Potassium hydroxide (2 mol, 125g)
- Dimethyl sulfoxide (DMSO) (300-400ml)
- Dimethylaminopyridine (catalytic amount, e.g., 1.5-4g)
- Sulfuric acid (for neutralization)
- n-Hexane (for purification)

#### Procedure:

- In a 1000ml reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorophenol, DMSO, 2-chloropropionic acid, potassium hydroxide, and dimethylaminopyridine.
- Stir the mixture and heat to a controlled temperature (e.g., 20-80 °C) for a specified duration (e.g., 8-10 hours).
- After the reaction is complete, maintain the temperature and neutralize the mixture by the dropwise addition of sulfuric acid.
- Filter the mixture to remove any inorganic salts.
- Distill the solvent under reduced pressure to obtain the crude solid product.
- Add n-hexane to the solid, stir, and cool to room temperature to precipitate the product.
- Filter the solid product, which is 2-(2,4-dichlorophenoxy)propionic acid, and dry.

## Mechanism of Action: Synthetic Auxin

**Dichlorprop-P** acts as a synthetic auxin, disrupting the normal hormonal balance in plants that regulates cell division, cell enlargement, and protein synthesis. This leads to abnormal and excessive cell division and growth, ultimately damaging the vascular tissue and causing plant death. The primary molecular mechanism involves the perception of the auxin signal and subsequent changes in gene expression.



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Auxin signaling pathway initiated by **Dichlorprop-P**.

## Experimental Protocols: Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring **Dichlorprop-P** residues in environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

## GC-MS Analysis of Dichlorprop-P in Soil

This protocol outlines a method for the determination of **Dichlorprop-P** residues in soil.

### 1. Extraction:

- Weigh 10.0g of soil into a 50 mL screw-cap polypropylene centrifuge tube.
- Add 20 mL of 5% acetic acid in methanol to each sample.
- Vortex at high speed for approximately 30 seconds.
- Sonicate the sample for 20 minutes.
- Centrifuge at approximately 2000 rpm for 10 minutes.
- Decant the supernatant into a 500 mL glass screw-cap bottle.
- Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water, and then with 20 mL of 10% acetone in 0.5 M KCl/0.1 M NaOH, combining the supernatants.
- Add approximately 430 mL of de-ionized water to the combined extracts.
- Acidify the sample with 2.5 mL of phosphoric acid (~85%) to a pH of less than 2.

### 2. Solid Phase Extraction (SPE) Clean-up:

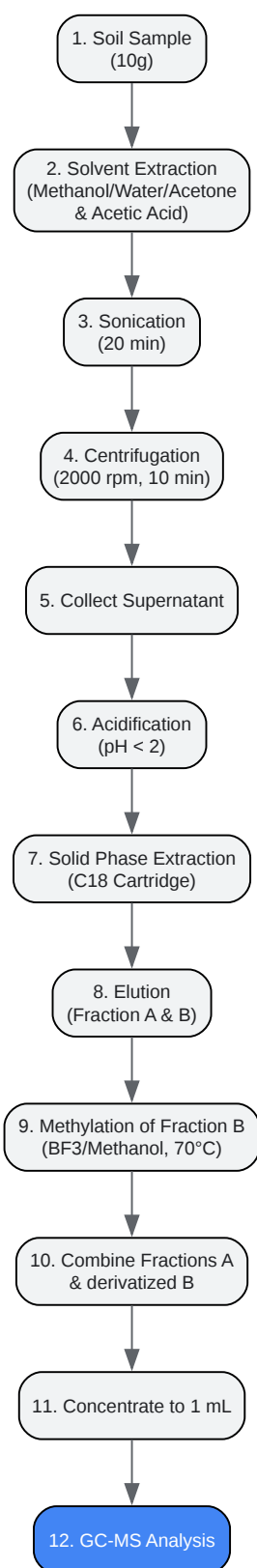
- Condition a 1 g, 6 mL C18 SPE cartridge with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.
- Load the acidified extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Dry the cartridge under vacuum for a minimum of 30 minutes.
- Elute the cartridge with two fractions:
  - Fraction A: 9 mL of 2% acetone in hexane (contains metabolites).
  - Fraction B: 9 mL of 50% methanol in acetone (contains **Dichlorprop-P**).

### 3. Derivatization:

- To Fraction B, add 1.0 mL of 14% BF<sub>3</sub>/methanol solution.
- Cap the tube and heat in a 70°C water bath for 30 minutes.
- Cool the reaction mixture, add 8 mL of distilled water and 5 mL of hexane.
- Shake for 10 minutes and allow the layers to separate.
- Transfer the hexane layer (containing methylated **Dichlorprop-P**) and combine it with Fraction A.

#### 4. GC-MS Analysis:

- Concentrate the combined sample to 1 mL.
- Inject an aliquot into the GC-MS system.
- Quantify using an external standard calibration.



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Workflow for the analysis of **Dichlorprop-P** in soil.

## HPLC Analysis of Dichlorprop-P

A reversed-phase HPLC method can also be used for the determination of **Dichlorprop-P**.

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column
- Mobile Phase: Acetonitrile/water with 0.1% sulfuric acid
- Detection: UV at 275 nm

## Toxicity Profile

### Mammalian Toxicity

**Dichlorprop-P** exhibits moderate acute oral toxicity and is a severe eye irritant.[2]

Table 3: Mammalian Toxicity of **Dichlorprop-P**

| Endpoint                          | Species | Value                    | Classification   | Source |
|-----------------------------------|---------|--------------------------|------------------|--------|
| Acute Oral LD <sub>50</sub>       | Rat     | 344 mg/kg                | Moderately Toxic |        |
| Acute Dermal LD <sub>50</sub>     | Rat     | > 4000 mg/kg             | Slightly Toxic   |        |
| Acute Inhalation LC <sub>50</sub> | Rat     | > 2700 mg/m <sup>3</sup> | Slightly Toxic   |        |
| Eye Irritation                    | Rabbit  | Severe Irritant          | -                |        |
| Skin Irritation                   | Rabbit  | Slight Irritant          | -                |        |

## Ecotoxicity

**Dichlorprop-P** is moderately toxic to birds and aquatic organisms.

Table 4: Ecotoxicity of **Dichlorprop-P**



| Organism                                | Endpoint             | Value (mg/L)      | Classification        | Source |
|---|----------------------|-------------------|-----------------------|--------|
| Fish (Rainbow Trout)                    | 96h LC <sub>50</sub> | 23                | Moderately Toxic      |        |
| Aquatic Invertebrate (Daphnia magna)    | 48h EC <sub>50</sub> | 48                | Moderately Toxic      |        |
| Aquatic Plant (Lemna gibba)             | 7d EC <sub>50</sub>  | 0.43              | Highly Toxic          |        |
| Algae (Pseudokirchneriella subcapitata) | 72h EC <sub>50</sub> | 35                | Moderately Toxic      |        |
| Earthworm (Eisenia fetida)              | 14d LC <sub>50</sub> | > 1000 mg/kg soil | Practically Non-toxic |        |
| Honeybee (Apis mellifera)               | 48h LD <sub>50</sub> | > 100 µg/bee      | Practically Non-toxic |        |

## Environmental Fate

**Dichlorprop-P** is not generally persistent in soil or sediment systems.[1] It is moderately soluble in water and has the potential to be mobile in soil, which may lead to leaching into groundwater.[1] Biodegradation is a significant route of dissipation in the environment.

## Conclusion

**Dichlorprop-P** remains an effective and widely used herbicide. This guide has provided a detailed overview of its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. A thorough understanding of these technical aspects is essential for its safe and effective use in agricultural and research settings, as well as for assessing its environmental impact and potential toxicological effects.

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## References

- 1. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
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